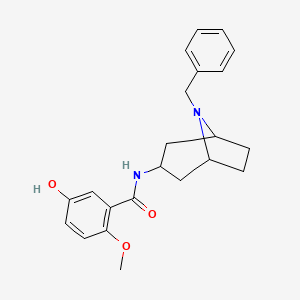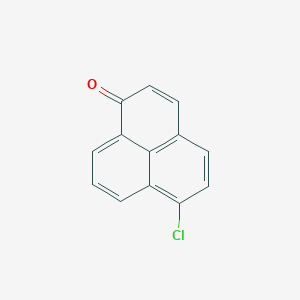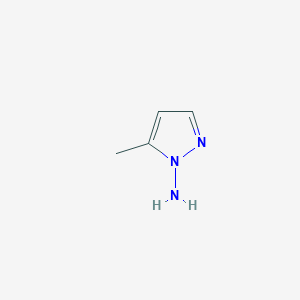
5-Methyl-1H-pyrazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1H-pyrazol-1-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring structure with two adjacent nitrogen atoms and a methyl group attached to the pyrazole ring. This structural configuration imparts unique chemical and biological properties to this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyl-1H-pyrazol-1-amine can be synthesized through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require mild conditions and can be carried out at room temperature or under reflux conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the efficiency of the reactions . Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity for their environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amino group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Aryl halides and copper powder are commonly used for N-arylation reactions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines and N-arylpyrazoles .
Wissenschaftliche Forschungsanwendungen
5-Methyl-1H-pyrazol-1-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methyl-1H-pyrazol-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the pyrazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity . Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Methyl-1H-pyrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its ability to form stable complexes with metal ions and its role as a precursor in the synthesis of various heterocyclic compounds further highlight its uniqueness .
Eigenschaften
CAS-Nummer |
77202-03-0 |
|---|---|
Molekularformel |
C4H7N3 |
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
5-methylpyrazol-1-amine |
InChI |
InChI=1S/C4H7N3/c1-4-2-3-6-7(4)5/h2-3H,5H2,1H3 |
InChI-Schlüssel |
QWQCJKIQMKXMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NN1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



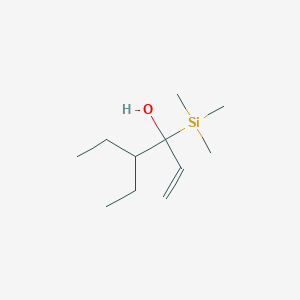
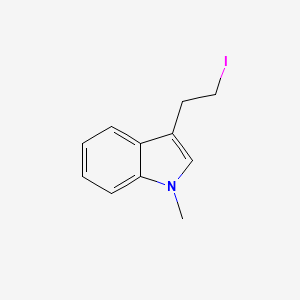
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)

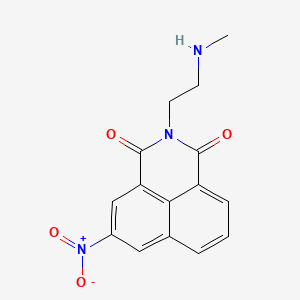
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
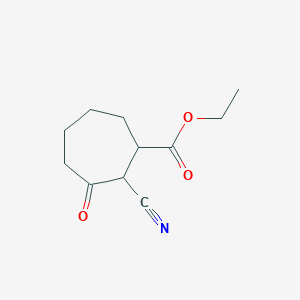
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
